

Application Notes and Protocols: Acetyl Hexapeptide-49 in 3D Reconstructed Human Epidermis Models

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Compound of Interest

Compound Name: Acetyl hexapeptide-49

Cat. No.: B1575538

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Introduction

Acetyl Hexapeptide-49 is a synthetic peptide designed to soothe sensitive and reactive skin.^[1] It functions as a neuro-calming peptide that mitigates discomfort and the visible signs of inflammation.^[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of **Acetyl Hexapeptide-49** in 3D reconstructed human epidermis models, a valuable tool for in vitro skin research.^{[2][3]}

Application Notes

Mechanism of Action

Acetyl Hexapeptide-49 is an antagonist of the Proteinase-Activated Receptor 2 (PAR-2).^[4] PAR-2 is a G-protein coupled receptor involved in inflammatory and neuroinflammatory pathways in the skin.^{[5][6][7]} Found in the stratum granulosum of epidermal keratinocytes, PAR-2 activation triggers the release of pro-inflammatory mediators.^[5]

By inhibiting PAR-2, **Acetyl Hexapeptide-49** effectively downregulates the inflammatory cascade, leading to a reduction in the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).^[4] This mechanism helps to alleviate skin irritation, itching, and redness.^{[5][8][9]}

Key Benefits in 3D Reconstructed Human Epidermis Models

- **Anti-inflammatory Effects:** Significantly reduces the release of pro-inflammatory cytokines.[\[4\]](#)
- **Neuro-calming Properties:** Alleviates sensations of stinging and itching.[\[1\]](#)[\[9\]](#)
- **Skin Barrier Enhancement:** Improves the integrity of the skin barrier and promotes cell proliferation and differentiation for tissue repair.[\[5\]](#)[\[8\]](#)[\[10\]](#)
- **Increased Hydration:** Contributes to improved skin hydration and reduces transepidermal water loss.[\[4\]](#)[\[9\]](#)

Quantitative Data Summary

The following tables summarize the reported efficacy of **Acetyl Hexapeptide-49** from various studies.

Efficacy Parameter	Result	Reference
PAR-2 Activity Reduction	Up to 80%	[4]
IL-6 Production Reduction	Up to 69.6%	[4]
IL-8 Production Reduction	Up to 71.5%	[4]
Increased Hydration (after 1 week)	+34%	[5] [9]
Reduction in Tingling Sensation (after 1 week)	-32%	[9]

Experimental Protocols

Assessment of Anti-inflammatory Activity of Acetyl Hexapeptide-49 in a 3D Reconstructed Human Epidermis Model

Objective: To evaluate the ability of **Acetyl Hexapeptide-49** to reduce the secretion of pro-inflammatory cytokines (IL-6 and IL-8) in a 3D reconstructed human epidermis model after induction of inflammation.

Materials:

- 3D Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)[[11](#)][[12](#)][[13](#)]
- Assay medium provided by the RHE model manufacturer
- **Acetyl Hexapeptide-49**
- Inflammatory stimulus (e.g., Substance P, LPS, or a cytokine cocktail)[[14](#)][[15](#)]
- Phosphate Buffered Saline (PBS)
- ELISA kits for human IL-6 and IL-8

Procedure:

- Pre-incubation of RHE Models: Upon receipt, place the RHE tissues in a 6-well or 12-well plate containing pre-warmed assay medium and incubate for 24 hours at 37°C and 5% CO₂.
- Preparation of Test Substance: Prepare different concentrations of **Acetyl Hexapeptide-49** in the assay medium. A vehicle control (medium without the peptide) should also be prepared.
- Treatment: After the 24-hour pre-incubation, replace the medium with the prepared **Acetyl Hexapeptide-49** solutions and the vehicle control. Incubate for 1-2 hours.
- Induction of Inflammation: Following the pre-treatment, add the inflammatory stimulus to the medium and incubate for 24 hours.
- Sample Collection: After the incubation period, collect the culture medium from each well.
- Cytokine Analysis: Quantify the levels of IL-6 and IL-8 in the collected medium using the respective ELISA kits, following the manufacturer's instructions.

- Data Analysis: Calculate the percentage reduction in cytokine secretion for each concentration of **Acetyl Hexapeptide-49** compared to the vehicle control.

Evaluation of Skin Barrier Function Enhancement by Acetyl Hexapeptide-49

Objective: To assess the effect of **Acetyl Hexapeptide-49** on the integrity of the skin barrier in a 3D reconstructed human epidermis model using Trans-Epithelial Electrical Resistance (TEER) measurement.

Materials:

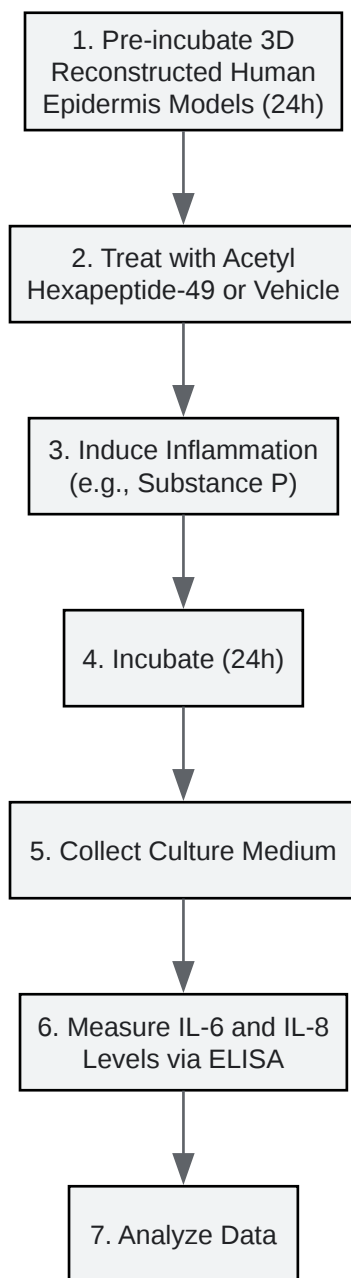
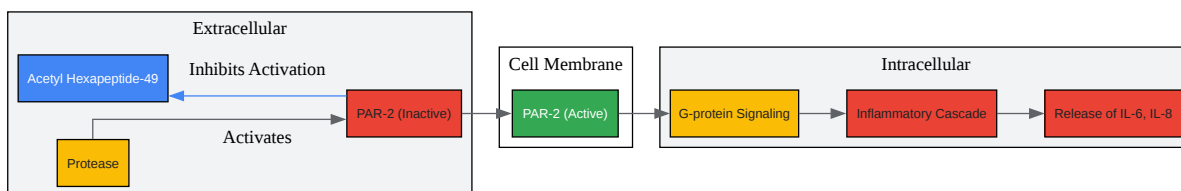
- 3D Reconstructed Human Epidermis (RHE) models
- Assay medium
- **Acetyl Hexapeptide-49**
- EVOM™ (Epithelial Volt-Ohm Meter) with STX2 electrode
- PBS

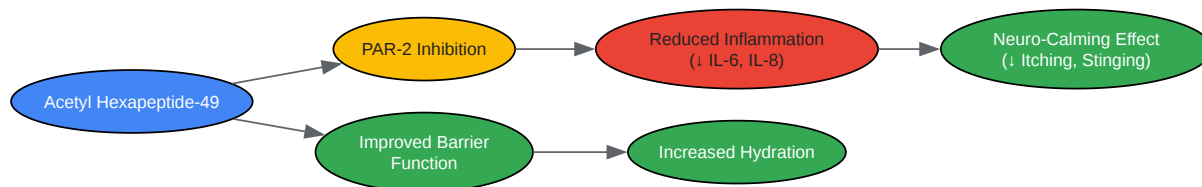
Procedure:

- Initial TEER Measurement: After the initial 24-hour pre-incubation of the RHE models, measure the baseline TEER values.
- Treatment: Treat the RHE models with different concentrations of **Acetyl Hexapeptide-49** and a vehicle control for 24-48 hours.
- TEER Measurement Post-Treatment: After the treatment period, measure the TEER values again. An increase in TEER indicates an improvement in barrier function.
- (Optional) Barrier Disruption: To further assess the protective effect, the barrier can be challenged with a mild irritant (e.g., SDS) after the peptide treatment, followed by another TEER measurement.

- Data Analysis: Compare the TEER values of the **Acetyl Hexapeptide-49**-treated groups with the vehicle control group.

Visualizations





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